(E/Z)-E64FC26

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

E64FC26 是一种强效的蛋白二硫键异构酶家族抑制剂。该化合物在治疗多发性骨髓瘤(一种血液癌症)方面显示出巨大潜力。 蛋白二硫键异构酶家族在内质网中蛋白质的正确折叠中起着至关重要的作用,而像 E64FC26 这样的抑制剂可以破坏这一过程,从而产生治疗效果 .

准备方法

E64FC26 的合成涉及一个化学优化方案,该方案导致了新的茚满结构类型。具体的合成路线和反应条件是专有的,并在科学文献中有所描述。 工业生产方法通常涉及使用高纯度试剂和受控反应环境,以确保化合物的稳定性和功效 .

化学反应分析

Covalent Binding Mechanism

E64FC26 acts as a covalent inhibitor targeting PDIs by irreversibly binding to active cysteine residues in their catalytic domains. The reaction involves:

-

Oxidation of catechol : The catechol group in E64FC26 undergoes oxidation to form an o-quinone intermediate.

-

Thiol trapping : The o-quinone reacts with cysteine thiols, forming a covalent bond that disrupts PDI activity .

This mechanism prevents PDIs from reoxidizing, leading to accumulation of misfolded proteins and ER stress .

Biological Interactions and Synergy

E64FC26 synergizes with proteasome inhibitors (e.g., bortezomib) by enhancing oxidative and ER stress in cancer cells. Key findings:

PDI Inhibition Profile

| PDI Isoform | IC₅₀ (μM) | Reference |

|---|---|---|

| PDIA1 | 1.9 ± 0.1 | |

| PDIA3 | >50-fold lower activity vs. E61 | |

| PDIA4 | Inhibited | |

| TXNDC5 | Inhibited | |

| PDIA6 | Inhibited |

Cellular Activity

| Cell Line | EC₅₀ (μM) | Synergy with Bortezomib |

|---|---|---|

| MM.1S (MM cell line) | 0.59 | 6–7-fold increase in PI sensitivity |

| AsPC-1 (PDAC) | 6.13 ± 0.08 | N/A |

| BxPC-3 (PDAC) | 0.93 ± 0.33 | N/A |

E/Z Isomerism and Reactivity

The (E/Z)-E64FC26 designation reflects geometric isomerism in the indene double bond. While the exact stereochemical influence on activity is not explicitly detailed in sources, the conjugated indene system enhances stability and potency. The synthesis process likely controls isomer distribution through reaction conditions (e.g., cyclization regiochemistry) .

Key Research Findings

-

Superior potency : E64FC26 outperforms earlier PDI inhibitors (e.g., E61) in PDI inhibition and proteasome inhibitor synergy .

-

Pan-PDI activity : Broad-spectrum inhibition of PDIA1, PDIA3, PDIA4, TXNDC5, and PDIA6 .

-

Therapeutic efficacy : Demonstrated in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) models, with low toxicity to normal cells .

科学研究应用

Cancer Therapy

(E/Z)-E64FC26 has been primarily investigated for its potential in treating various cancers, particularly multiple myeloma. Its ability to enhance the efficacy of existing therapies makes it a promising candidate:

- Multiple Myeloma : Studies indicate that this compound significantly sensitizes multiple myeloma cells to proteasome inhibitors, enhancing their cytotoxic effects . In vitro experiments demonstrated an increase in sensitivity ranging from 6 to 7-fold compared to controls.

Cellular Biology

The compound is also utilized in basic research to understand cellular mechanisms:

- Protein Folding Studies : Researchers use this compound to study the role of PDIs in protein folding and the implications of protein misfolding in diseases .

- Cellular Stress Responses : The induction of ER stress and UPR pathways by this compound provides insights into how cells respond to proteotoxic stress, which is relevant not only in cancer but also in neurodegenerative diseases .

Case Study 1: Efficacy Against Pancreatic Ductal Adenocarcinoma

A recent study demonstrated that treatment with this compound led to decreased proliferation of pancreatic ductal adenocarcinoma cells. The treatment resulted in increased ER stress markers such as GRP78 and phosphorylated eIF2α, indicating a robust activation of the UPR . Furthermore, it was observed that this compound induced incomplete autophagy by blocking autolysosome formation.

Case Study 2: Synergistic Use with Bortezomib

In a study focused on multiple myeloma, this compound was shown to enhance the cytotoxicity of bortezomib significantly. The combination therapy resulted in improved outcomes in various genetically diverse myeloma cell lines, highlighting its potential as a therapeutic adjunct .

Data Table: Comparison of E64FC26 with Other PDI Inhibitors

| Compound | Target Isoforms | Potency (IC50) | Synergistic Effect with Proteasome Inhibitors |

|---|---|---|---|

| This compound | PDIA1, PDIA3, PDIA4, TXNDC5, PDIA6 | 1.9 μM | Yes |

| E61 | Limited | 18.3 μM | No |

| Bortezomib | Proteasome | N/A | Yes |

作用机制

E64FC26 通过抑制蛋白二硫键异构酶家族发挥作用。这种抑制会导致内质网中错误折叠蛋白的积累,从而触发未折叠蛋白反应和随后的细胞应激途径。 E64FC26 的分子靶标包括 PDIA1、PDIA3、PDIA4、TXNDC5 和 PDIA6,抑制程度不同 .

相似化合物的比较

E64FC26 在对多种蛋白二硫键异构酶的广谱抑制方面是独一无二的。与其他抑制剂相比,E64FC26 在临床前研究中显示出更高的效力和疗效。类似的化合物包括:

E61: 另一种蛋白二硫键异构酶抑制剂,但靶标范围更窄。

E64FC26 因其全面的抑制谱和在治疗难治性多发性骨髓瘤中进行联合治疗的潜力而脱颖而出。

生物活性

(E/Z)-E64FC26 is a potent inhibitor of the protein disulfide isomerase (PDI) family, which plays a critical role in the folding and maturation of proteins within the endoplasmic reticulum (ER). This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce cell death in various cancer cell lines through mechanisms such as ER stress and autophagy inhibition.

1. Inhibition of Protein Disulfide Isomerase Activity:

this compound exhibits significant inhibitory effects on multiple PDI isoforms, including PDIA1, PDIA3, PDIA4, TXNDC5, and PDIA6. The compound demonstrates an IC50 of approximately 1.9 μM against PDIA1, which is over 50 times more potent than its predecessor E61 . This pan-inhibition leads to the accumulation of misfolded proteins, triggering ER stress responses and the unfolded protein response (UPR) in cancer cells.

2. Induction of ER Stress:

Research shows that treatment with E64FC26 results in the upregulation of ER stress markers such as Grp78 and activates PERK signaling pathways. This activation halts protein synthesis while promoting apoptosis in cancer cells . Specifically, E64FC26 has been shown to induce significant ER stress in pancreatic ductal adenocarcinoma (PDAC) cell lines, leading to cell death through apoptosis and ferroptosis mechanisms .

3. Autophagic Cell Death:

In addition to apoptosis, E64FC26 has been reported to cause autophagic cell death by blocking autolysosome formation. This was evidenced by increased mCherry-GFP-LC3 fluorescence in treated cells, indicating that E64FC26 inhibits the fusion of autophagosomes with lysosomes .

Efficacy in Cancer Models

Case Studies:

- Multiple Myeloma (MM): In vivo studies demonstrated that E64FC26 improved survival rates in mouse models of MM when combined with bortezomib, enhancing its efficacy without adverse effects. The compound showed a synergistic effect at concentrations as low as 200 nM .

- Pancreatic Ductal Adenocarcinoma: E64FC26 significantly decreased cell viability in PDAC cell lines AsPC-1 and BxPC-3. The IC50 values were determined to be 6.13 μM and 0.93 μM after 24 hours, respectively. Prolonged exposure increased efficacy, particularly in AsPC-1 cells .

Comparative Potency

The following table summarizes the biological activity of E64FC26 compared to other PDI inhibitors:

| Compound | Target Isoform | IC50 (µM) | Effect on Cell Lines |

|---|---|---|---|

| E64FC26 | PDIA1 | 1.9 | Significant cytotoxicity |

| E61 | PDIA1 | 18.3 | Lower efficacy |

| Other PDI Inhibitors | Various | >10 | Variable |

属性

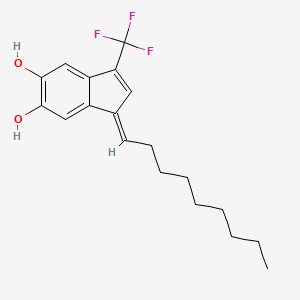

IUPAC Name |

(1E)-1-nonylidene-3-(trifluoromethyl)indene-5,6-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3O2/c1-2-3-4-5-6-7-8-9-13-10-16(19(20,21)22)15-12-18(24)17(23)11-14(13)15/h9-12,23-24H,2-8H2,1H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYMWLCFHDHVAH-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C1C=C(C2=CC(=C(C=C21)O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/1\C=C(C2=CC(=C(C=C21)O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。